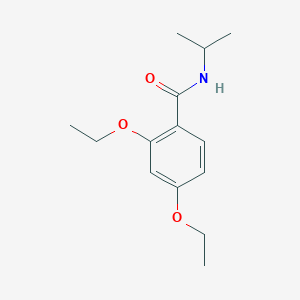

2,4-diethoxy-N-isopropylbenzamide

Description

Properties

IUPAC Name |

2,4-diethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-5-17-11-7-8-12(13(9-11)18-6-2)14(16)15-10(3)4/h7-10H,5-6H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFHORYSQAJOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Benzamide Derivatives

Key Observations:

Substituent Effects on Lipophilicity: Ethoxy groups in 2,4-diethoxy-N-isopropylbenzamide likely increase lipophilicity compared to methoxy or amino substituents (e.g., 4-Amino-N,N-dipropylbenzamide in ), which may enhance membrane permeability in agrochemical applications. Fluorinated analogs like diflufenican exhibit higher polarity due to electronegative fluorine atoms, improving herbicidal activity through targeted binding .

Steric and Electronic Influences: The isopropyl group in 2,4-diethoxy-N-isopropylbenzamide introduces steric bulk compared to smaller alkyl groups (e.g., methyl or ethyl). This could reduce enzymatic degradation but may also limit binding to compact active sites .

Synthetic Complexity :

- Multicomponent reactions (e.g., in ) enable complex substituent integration but require rigorous purification, whereas simpler benzamides (e.g., 2,4-diethoxy-N-isopropylbenzamide) may be synthesized via direct amidation or coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diethoxy-N-isopropylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2,4-diethoxybenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDCI) and catalysts like DMAP. Reaction parameters such as solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid-to-amine) critically influence yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of 2,4-diethoxy-N-isopropylbenzamide?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., diethoxy groups at C2/C4 and isopropylamide linkage). For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in -NMR .

- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be cross-referenced with analytical standards .

Q. What preliminary biological assays are suitable for evaluating 2,4-diethoxy-N-isopropylbenzamide’s activity?

- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) and enzyme inhibition assays (e.g., kinase or protease panels). Use dose-response curves (0.1–100 µM) to determine IC values. Parallel negative controls (e.g., DMSO vehicle) are essential to rule out solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve 2,4-diethoxy-N-isopropylbenzamide’s pharmacological profile?

- Methodological Answer : Systematically modify substituents:

- Ethoxy Groups : Replace with bulkier alkoxy groups (e.g., propoxy) to assess steric effects on target binding .

- Isopropylamide : Substitute with cyclopropyl or tert-butyl groups to evaluate hydrophobic interactions. Computational tools (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

- Data Analysis : Compare IC values and ligand efficiency metrics (e.g., LE, LLE) across analogs .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media).

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For example, discrepancies in cytotoxicity may arise from off-target effects, which can be probed via RNA-seq or proteomic profiling .

Q. What advanced techniques are recommended for studying 2,4-diethoxy-N-isopropylbenzamide’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to immobilized targets (e.g., recombinant enzymes) .

- Cryo-EM/X-Ray Crystallography : Resolve compound-target co-structures to identify critical binding motifs (e.g., hydrogen bonds with active-site residues) .

Methodological Challenges and Solutions

Q. What strategies mitigate solubility limitations of 2,4-diethoxy-N-isopropylbenzamide in aqueous assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell viability .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.